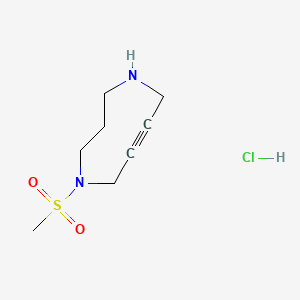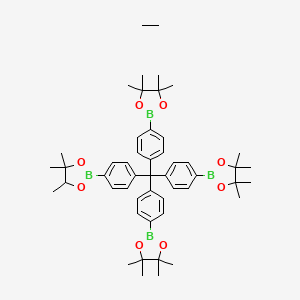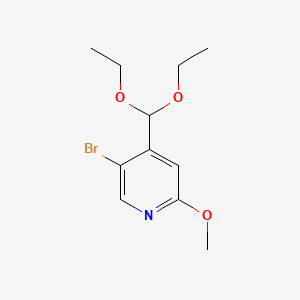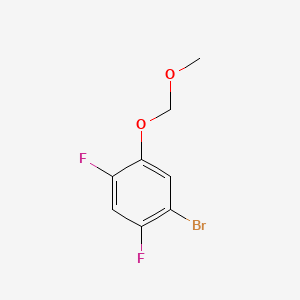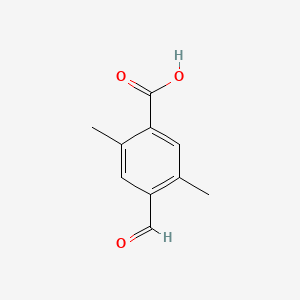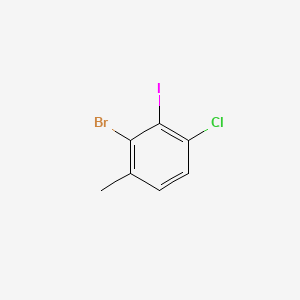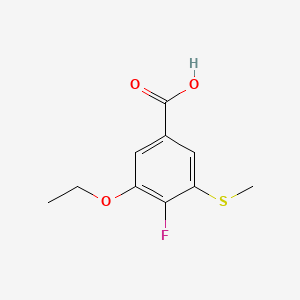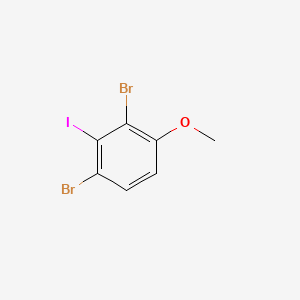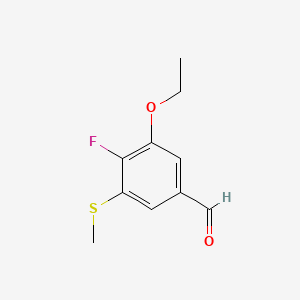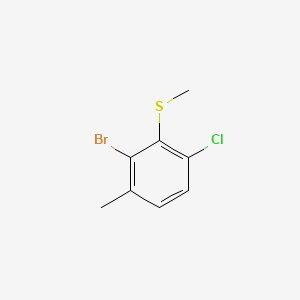
(2-Bromo-6-chloro-3-methylphenyl)(methyl)sulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(2-Bromo-6-chloro-3-methylphenyl)(methyl)sulfane” is a chemical compound with the molecular formula C8H8BrClS . It’s a member of the organosulfur compounds, which contain sulfur and carbon atoms .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring (a six-membered aromatic ring of carbon atoms) with bromo, chloro, and methyl substituents, as well as a sulfane group . The exact spatial arrangement of these groups can influence the compound’s properties and reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. Unfortunately, specific information about its melting point, boiling point, density, and other properties is not available .科学研究应用
(2-Bromo-6-chloro-3-methylphenyl)(methyl)sulfane has a wide range of scientific research applications. It is used in organic synthesis as a reagent for the preparation of organosulfur compounds and in the synthesis of heterocyclic compounds. It is also used as a catalyst in the synthesis of polymers and other materials. In addition, this compound is used as a reagent in biochemical and physiological experiments, such as the study of enzyme activity, protein structure, and cell signaling.
作用机制
The mechanism of action of (2-Bromo-6-chloro-3-methylphenyl)(methyl)sulfane is not fully understood. It is believed that the compound acts as a catalyst in the reaction of bromoacetone with aqueous sodium hydroxide, ethyl chloroformate, and methylsulfanyl chloride. The reaction is believed to proceed through the formation of a cyclic intermediate, which is then broken down to form the desired product.
Biochemical and Physiological Effects
The effects of this compound on biochemical and physiological processes are not fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes, such as acetylcholinesterase and lipoxygenase. In addition, this compound has been shown to have an effect on the structure of proteins, as well as on cell signaling pathways.
实验室实验的优点和局限性
(2-Bromo-6-chloro-3-methylphenyl)(methyl)sulfane has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively non-toxic. In addition, it is easily soluble in organic solvents and has a low boiling point, which makes it ideal for use in a variety of different experiments. However, this compound also has some limitations. It is volatile, which can make it difficult to work with, and it can cause skin irritation if it comes into contact with the skin.
未来方向
There are a number of potential future directions for the use of (2-Bromo-6-chloro-3-methylphenyl)(methyl)sulfane in scientific research. One potential direction is the use of the compound as a catalyst for the synthesis of novel organosulfur compounds. In addition, this compound could be used to study the structure and function of proteins, as well as to study cell signaling pathways. Finally, this compound could be used to study the effects of the compound on biochemical and physiological processes, such as enzyme activity and cell signaling.
合成方法
(2-Bromo-6-chloro-3-methylphenyl)(methyl)sulfane can be synthesized via a number of different methods. The most common method is the reaction of bromoacetone with aqueous sodium hydroxide, followed by the addition of ethyl chloroformate and methylsulfanyl chloride. This reaction produces this compound in a yield of approximately 80%. Other methods for synthesizing this compound include the reaction of bromoacetone with aqueous sodium hydroxide and ethyl chloroformate in the presence of a catalyst, as well as the reaction of bromoacetone with aqueous sodium hydroxide, ethyl chloroformate, and methylsulfanyl chloride in the presence of a catalyst.
属性
IUPAC Name |
3-bromo-1-chloro-4-methyl-2-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClS/c1-5-3-4-6(10)8(11-2)7(5)9/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGPGVHHYNILKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)SC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.57 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

